ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate features a 1,3,4-thiadiazole core substituted with a 2-chlorobenzamido group at position 5, a sulfanyl acetamido linker at position 2, and an ethyl benzoate ester at the para position of the benzene ring. This structure combines electron-withdrawing (chloro) and lipophilic (benzamido, ethyl ester) groups, which are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYLDMAJDSBGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as a thioamide, with a halogenated benzoyl chloride under reflux conditions.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced by reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate. For instance, derivatives containing thiadiazole structures have shown promising results against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study:
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the thiadiazole ring can enhance antibacterial potency .
Anticancer Properties
The anticancer potential of this compound class is also noteworthy. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study:
In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects on human breast adenocarcinoma (MCF7) cell lines. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of a chlorobenzamide moiety enhances its biological activity.
| Step | Reaction Type | Reagents | Products |
|---|---|---|---|
| 1 | Acylation | Chlorobenzamide + Thiadiazole | Intermediate A |
| 2 | Esterification | Intermediate A + Ethanol + Acid Catalyst | Ethyl Ester |
| 3 | Final Coupling | Ethyl Ester + Acetamide | Target Compound |
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. Toxicological studies are essential for understanding potential side effects and establishing therapeutic windows for clinical applications.
Findings:
In animal models, derivatives similar to this compound demonstrated favorable safety profiles with minimal adverse effects at therapeutic doses .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions in enzymes, inhibiting their activity. The chlorobenzamido group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Physicochemical Properties
- Crystallinity : The benzylsulfanyl analog forms centrosymmetric dimers via N–H···N hydrogen bonds (2.86 Å), enhancing crystal packing . The target compound’s ethyl ester group may reduce crystallinity due to increased flexibility.
- Lipophilicity : The triethoxybenzamido analog (LogP ~3.5 estimated) is more lipophilic than the target compound (LogP ~2.8), influencing bioavailability .
- Solubility : Piperidine-containing analogs (e.g., ) show moderate aqueous solubility due to hydrogen-bonding capacity, whereas ethyl esters (target compound) may require formulation aids.
Research Implications
- Bioactivity Optimization : The 2-chloro substituent in the target compound may enhance target binding via halogen interactions, as seen in protease inhibitors. Replacing chloro with bulkier groups (e.g., triethoxybenzamido) could modulate selectivity .
- Synthetic Feasibility: Benzene-based reactions (as in ) pose toxicity concerns; modern methods using ethanol or acetonitrile should be explored for greener synthesis.
- Oxadiazole vs. Thiadiazole : Oxadiazole analogs (e.g., ) exhibit distinct electronic profiles due to oxygen’s electronegativity, which may favor different biological targets.
Biological Activity
Ethyl 4-(2-{[5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiprotozoal effects. The following article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5f ) exhibited an IC50 value of 19.5 µM against SKOV-3 cells, indicating potent cytotoxicity through apoptosis as evidenced by acridine orange/ethidium bromide staining assays .
-
Case Studies :
- A series of 1,3,4-thiadiazole derivatives were synthesized and tested against HL-60 and MOLT-4 human tumor cell lines. Many compounds displayed significant inhibitory effects on cell proliferation, with some achieving IC50 values below 20 µM .
- In vivo studies have shown that certain derivatives can inhibit tumor growth in models such as Ehrlich's Ascites Carcinoma (EAC) after a treatment duration of 14 days .
2. Antiprotozoal Activity
The antiprotozoal properties of thiadiazole derivatives have also been explored extensively.
- In Vitro Studies : Compounds derived from the thiadiazole scaffold have shown promising activity against Trypanosoma cruzi and Leishmania donovani. For example, several derivatives demonstrated over 50% inhibition at a concentration of 50 µM against T. cruzi, with IC50 values indicating higher potency compared to traditional treatments like benznidazole and metronidazole .
- Table: Antiprotozoal Activity Results
| Compound | Target Organism | Inhibition Percentage | IC50 (µM) |
|---|---|---|---|
| Compound 19 | T. cruzi | 50% | 56.34 |
| Compound 21 | L. donovani | 71.42% | 10.07 |
| Benznidazole | T. cruzi | 45% | Not Determined |
| Metronidazole | L. donovani | 12.18% | Not Determined |
3. Other Biological Activities
The biological profile of thiadiazole derivatives extends beyond anticancer and antiprotozoal activities:
- Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.
- Anti-inflammatory : Thiadiazoles have been reported to exhibit anti-inflammatory effects in various models.
- Anticonvulsant : Certain compounds within this class have demonstrated efficacy in seizure models, providing protection without significant toxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the substitution patterns on the thiadiazole ring significantly influence biological activity:
- Substituents : The presence of halogen atoms (e.g., chlorine) or aromatic groups at specific positions enhances cytotoxicity and selectivity towards cancer cells.
- Linker Variations : Variations in the linker between the thiadiazole and other functional groups can modulate both potency and selectivity for different biological targets .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Critical steps include:
- Hydrazine-mediated cyclization : Use absolute ethanol as the solvent and hydrazine hydrate (1.2 eq) under reflux for 4 hours to form the thiadiazole intermediate ().
- Sulfanyl acetamido coupling : Employ TLC (chloroform:methanol, 7:3) to monitor reaction progress and ensure intermediate purity before coupling with the benzoate ester ().
- Purification : Precipitate the product in ice water to remove unreacted reagents ( ).
- Catalysts : For analogous compounds, DMAP under ultrasonication improves coupling efficiency ( ).
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Analyze proton environments (e.g., thiadiazole protons at δ 7.28–8.01 ppm, aromatic protons in the benzoate moiety) ( ).
- Mass spectrometry : Confirm molecular weight via EI-MS (e.g., [M+1] peaks at m/z 311–369) ( ).
- Elemental analysis : Verify stoichiometry (e.g., C, 42.57%; N, 18.05%; S, 20.66%) ( ).
Advanced: What strategies can elucidate the biological activity mechanism of this compound?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents on the thiadiazole (e.g., 2-chlorobenzamido vs. phenylcarbamoyl) and assess activity changes using in vitro assays ( ).
- Enzyme inhibition assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorometric or colorimetric methods.
- Molecular docking : Compare binding affinities of analogs (e.g., ethyl benzoate derivatives lacking thiadiazole) to identify critical pharmacophores ( ).
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., pH, temperature) and purity thresholds (>95% by HPLC).
- Cross-validate synthetic routes : Compare yields and activities of compounds synthesized via divergent methods (e.g., DMAP-catalyzed vs. solvent-free routes) ( ).
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., 5-arylidine thiadiazoles) to identify trends in substituent effects ( ).
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., ester hydrolysis) in aqueous environments.
- Density functional theory (DFT) : Calculate bond dissociation energies for the sulfanyl acetamido linker to assess susceptibility to oxidative cleavage ( ).
- Accelerated stability studies : Expose the compound to varying pH (2–9) and temperatures (25–60°C) for 1–4 weeks, monitoring degradation via HPLC ( ).
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzoate ester to enhance solubility ( ).
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., thiadiazole ring oxidation) and block them with electron-withdrawing groups ( ).
- Pro-drug approaches : Mask polar groups (e.g., acetamido) with labile esters for improved membrane permeability ().
Advanced: What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer:
- Solvent selection : Replace ethanol with greener solvents (e.g., PEG-400) for easier large-scale purification ().
- Flow chemistry : Automate thiadiazole cyclization steps to improve yield reproducibility ( ).
- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) for robustness ( ).
Advanced: How can crystallography aid in understanding this compound’s reactivity?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond angles and conformations of the thiadiazole-benzoate core to identify steric hindrance or electronic effects ( ).
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between acetamido and sulfanyl groups) to predict reactivity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
